
1,1'-Disulfanediylbis(2,4,6-tribromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(2,4,6-tribromobenzene): is a chemical compound with the molecular formula C12H4Br6S2 . It is characterized by the presence of two benzene rings, each substituted with three bromine atoms and connected by a disulfide bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) typically involves the bromination of benzene derivatives followed by the formation of a disulfide bridge. One common method includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4,6-tribromobenzene.
Disulfide Formation: The 2,4,6-tribromobenzene is then reacted with sulfur (S) or a sulfur-containing compound under controlled conditions to form the disulfide bridge, resulting in 1,1’-Disulfanediylbis(2,4,6-tribromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The disulfide bridge can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the disulfide bridge.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies involving disulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) involves its interaction with molecular targets through its bromine atoms and disulfide bridge. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) is unique due to the presence of the disulfide bridge, which imparts distinct chemical properties compared to other tribromobenzenes.
Eigenschaften
CAS-Nummer |
492449-71-5 |
|---|---|
Molekularformel |
C12H4Br6S2 |
Molekulargewicht |
691.7 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H4Br6S2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI-Schlüssel |
DADLWLATLOIROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)SSC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



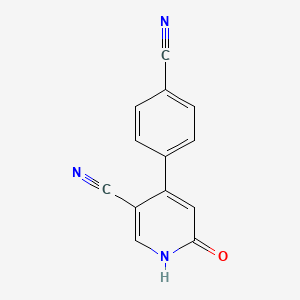
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)

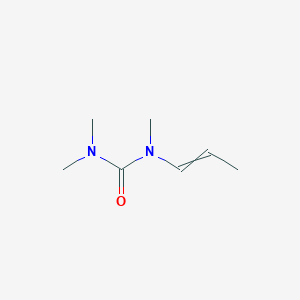
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
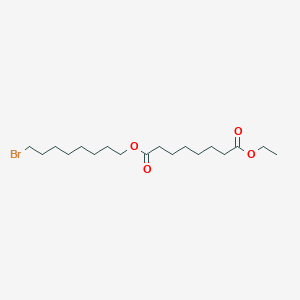
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
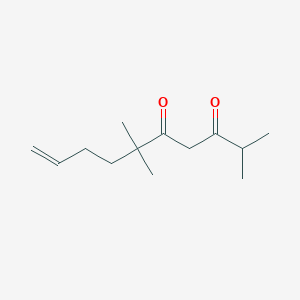
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
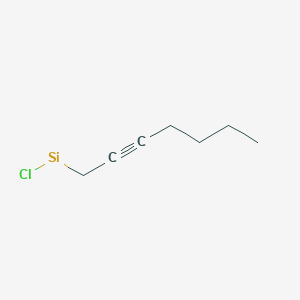
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)


